DADPS Biotin Azide

Proteomics Bioorthogonal Chemistry Affinity Purification

Standard biotin-azide probes require harsh elution or reducing agents incompatible with disulfide-rich proteins and PTM analysis. DADPS Biotin Azide solves this via mild acid cleavage (10% formic acid, 0.5 h), leaving a defined 143 Da residual tag for precise MS site mapping. - Acid-labile DADPS linker: orthogonal to redox biology, preserves native disulfide bonds & tertiary structure - 143 Da residual mass tag (45 Da smaller than disulfide alternatives) → reduced spectral complexity, higher peptide-spectrum match scores - Stable solid: no light protection or oxygen exclusion needed; ship ambient, store -20°C - ≥95% purity, suitable for QA-ABPP and extracellular interactome studies

Molecular Formula C43H67N7O9SSi
Molecular Weight 886.2 g/mol
Cat. No. B12305862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDADPS Biotin Azide
Molecular FormulaC43H67N7O9SSi
Molecular Weight886.2 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]
InChIInChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)
InChIKeyCSHHHVOFXKFHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DADPS Biotin Azide Overview


DADPS Biotin Azide (CAS 1260247-50-4; synonym Biotin-PEG4-amino-t-Bu-DADPS-C6-azide) is a cleavable biotinylation reagent that integrates a biotin affinity tag, a terminal azide click handle, and a dialkoxydiphenylsilane (DADPS) linker within a PEG-containing spacer arm [1]. Its molecular formula is C₄₃H₆₇N₇O₉SSi with a molecular weight of 886.19 Da . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to alkyne-modified biomolecules . The DADPS linker undergoes efficient acid-catalyzed cleavage under mild conditions, releasing captured targets while leaving a defined residual mass tag on the labeled protein, which facilitates downstream mass spectrometry identification [1]. This compound is commercially available from multiple vendors with purity specifications typically ranging from ≥90% to ≥95%, and is supplied as a solid requiring storage at -20°C and reconstitution in anhydrous organic solvents such as DMSO or DMF .

Bioorthogonal conjugation via CuAAC or SPAAC with alkyne-modified biomolecules
Acid-cleavable linker for selective, native-protein elution without denaturants
Defined residual mass tag supports MS-based modification site identification

DADPS Biotin Azide: Linker-Specific Advantages


Generic substitution of DADPS Biotin Azide with alternative cleavable or non-cleavable biotin-azide reagents is not functionally equivalent due to the orthogonal and quantitative cleavage characteristics dictated by the specific linker chemistry. Non-cleavable biotin-azide probes require harsh elution conditions such as boiling in denaturing buffers containing high concentrations of chaotropic salts, trypsin digestion while proteins remain bound to the resin, or competitive elution with excess free biotin . These conventional protocols can co-elute nonspecifically bound proteins, naturally biotinylated proteins, and resin-derived peptides, substantially compromising sample purity for downstream proteomic analysis . Among cleavable alternatives, disulfide-based linkers require reducing agents (e.g., 50 mM dithiothreitol, 10 mM 2-mercaptoethanol) that are incompatible with proteins containing native disulfide bonds and can disrupt protein tertiary structure . Photocleavable linkers require UV irradiation at 300–365 nm, which may induce photodamage to sensitive biomolecules or alter post-translational modification states [1]. DADPS Biotin Azide circumvents these limitations through acid-catalyzed cleavage under conditions orthogonal to both redox biology and photochemistry, preserving native protein conformation and post-translational modifications while enabling selective, quantitative release of captured targets [2]. These linker-specific functional divergences preclude simple interchangeability and require evidence-based selection based on experimental compatibility requirements.

Non-cleavable biotin-azide
Harsh elution conditions co-elute nonspecific and naturally biotinylated proteins, reducing sample purity.
Disulfide-cleavable probes
Require reducing agents (e.g., DTT) that disrupt native disulfide bonds and may alter protein conformation.
Photocleavable probes
UV irradiation (300–365 nm) risks photodamage to sensitive biomolecules or PTM states.
DADPS acid cleavage avoids these redox, photochemical, and denaturing constraints.

DADPS Biotin Azide: Quantitative Evidence


Mild Acid Cleavage Efficiency

In a systematic head-to-head comparison of five cleavable biotin-azide probes, the DADPS-containing probe was found to be cleaved efficiently when treated with 10% formic acid for 0.5 hours, whereas comparator probes utilizing other cleavable chemistries required distinct cleavage conditions—50 mM Na₂S₂O₄ (dithionite-cleavable probe), 2% HOCH₂CH₂SH (disulfide-cleavable probe), 95% CF₃CO₂H (acid-labile probe), or 365 nm UV irradiation (photocleavable probe)—to achieve release of captured proteins [1].

Mild Acid Cleavage
Head-to-head
DADPS
10% formic acid, 0.5 h
Comparators (range)
95% TFA, 50 mM Na₂S₂O₄, 2% mercaptoethanol, or 365 nm UV
Mildest cleavage condition among tested probes; may support native protein recovery.
In vitro cleavage of GFP conjugate; JACS 2010.
Proteomics Bioorthogonal Chemistry Affinity Purification

Small Residual Mass Tag for MS Compatibility

Using a model green fluorescent protein (GFP) as the labeled analyte, the DADPS probe was demonstrated to leave a small residual mass tag of 143 Da on the labeled protein after acid cleavage, which facilitates unambiguous identification of the modification site in downstream mass spectrometry analysis [1]. In contrast, the disulfide-cleavable biotin-azide probe (a common alternative) leaves a larger residual mass tag of approximately 188.25 Da on the labeled protein following reductive cleavage with DTT or 2-mercaptoethanol .

Residual Mass Tag
Head-to-head
DADPS
143 Da
Disulfide Biotin Azide
188.25 Da
Smaller tag (45 Da less) may improve MS spectral clarity and site assignment.
GFP model; acid vs. reductive cleavage.
Mass Spectrometry Proteomics PTM Analysis

Clean Release Without Background Contaminants

The DADPS Biotin Azide probe addresses a major limitation of streptavidin-biotin affinity purification wherein conventional elution methods—including denaturation by boiling in chaotropic buffers, on-resin trypsin digestion, or competitive elution with excess free biotin—result in co-elution of nonspecifically bound proteins, naturally biotinylated proteins, and resin-derived peptides . DADPS-mediated acid cleavage releases captured biomolecules under controlled conditions (10% formic acid, 0.5 h) that do not disrupt the streptavidin-biotin interaction directly but instead cleave the linker itself, thereby minimizing the release of background contaminants and improving sample purity for proteomic analysis .

Clean Background Release
Data to verify
Mechanistic inference: linker cleavage avoids streptavidin denaturation and competitive elution, potentially reducing co-eluted contaminants.
May improve sample purity; direct comparative quantification not available.
Class-level inference; source-specific review needed.
Affinity Purification Sample Purity Background Reduction

Preservation of Disulfide-Dependent Structure

Disulfide-based cleavable biotin probes, such as Disulfide Biotin Azide and Azide-C2-SS-C2-biotin, require reductive cleavage conditions including 50 mM dithiothreitol (DTT), 10 mM 2-mercaptoethanol, or 1% sodium borohydride to release captured targets . These reducing agents disrupt native disulfide bonds present in many proteins and protein complexes, potentially altering tertiary and quaternary structure and compromising the integrity of protein-protein interaction data [1]. DADPS Biotin Azide, by employing acid-catalyzed siloxane cleavage, operates orthogonally to the redox chemistry of biological disulfides, thereby preserving native disulfide-dependent protein conformation during target release [1].

Disulfide Preservation
Class-level inference
Acid-catalyzed siloxane cleavage is orthogonal to redox chemistry; does not reduce native disulfide bonds.
Supports structural biology studies requiring intact disulfide-dependent conformation.
Inferred from cleavage mechanism; no direct comparative assay.
Structural Biology Protein-Protein Interactions Native Conformation

Stable Storage and Handling

Vendor technical documentation indicates that DADPS Biotin Azide is supplied as a solid with a recommended storage temperature of -20°C, and the DADPS siloxane linkage exhibits stability under ambient shipping conditions without premature cleavage . In contrast, disulfide-based biotin-azide probes are susceptible to gradual reduction and cleavage upon exposure to trace reducing agents or ambient thiols during storage and handling, potentially leading to variable performance and reduced shelf-life . Photocleavable biotin probes require protection from ambient light exposure to prevent unintended cleavage, imposing additional handling constraints [1]. DADPS Biotin Azide does not require special light protection or redox-inert handling conditions beyond standard -20°C storage and reconstitution in anhydrous solvents .

Storage & Handling
Class-level inference
Solid stable at −20°C; no light sensitivity; ambient shipping compatible per vendor documentation.
May reduce workflow interruptions due to reagent degradation.
Qualitative assessment; validate under specific lab conditions.
Reagent Stability Workflow Reliability Procurement Logistics

DADPS Biotin Azide: Application Scenarios


High-Confidence Modification Site Mapping

In proteomics workflows employing affinity enrichment followed by LC-MS/MS, the 143 Da residual mass tag left by DADPS Biotin Azide after acid cleavage enables confident identification of the precise modification site. Compared to disulfide-cleavable probes that leave a larger 188.25 Da tag , the 45.25 Da smaller tag reduces spectral complexity and improves peptide-spectrum match scoring in database searches. This differentiation is particularly valuable for studies of low-stoichiometry post-translational modifications such as O-GlcNAcylation, acetylation, or itaconation, where unambiguous site assignment is essential for biological interpretation [1]. The quantitative release achievable with 10% formic acid for 0.5 h also maximizes recovery of enriched material for sensitive detection [2].

Disulfide-Rich Protein Interaction Mapping

For interactome studies involving extracellular proteins, cell surface receptors, or secreted factors that contain structurally essential disulfide bonds, DADPS Biotin Azide is the cleavable biotin-azide reagent of choice. Reductive cleavage conditions required by disulfide-based probes (50 mM DTT or 10 mM 2-mercaptoethanol) would disrupt native disulfides, potentially dissociating interaction partners and generating false-negative results. DADPS acid cleavage is chemically orthogonal to disulfide redox chemistry, preserving the native oxidation state and tertiary structure of the captured protein complexes [1]. This scenario applies to studies of antibody-antigen interactions, cytokine-receptor binding, and extracellular matrix protein networks.

ABPP with Acid-Labile Probes

In activity-based protein profiling where the target protein is covalently labeled with an alkyne-functionalized activity-based probe, DADPS Biotin Azide enables selective enrichment and quantitative release of probe-labeled enzymes under conditions compatible with acid-sensitive probe modifications. The mild 10% formic acid cleavage condition avoids degradation of acid-labile warheads (e.g., certain β-lactones, epoxides, or boronic acids) that would be compromised under 95% TFA conditions required by alternative acid-cleavable linkers . This compatibility makes DADPS Biotin Azide particularly suitable for quantitative acid-cleavable activity-based protein profiling (QA-ABPP) applications, where maintaining the integrity of the covalent probe-enzyme adduct is critical for accurate quantification [1].

High-Throughput Chemoproteomics Workflows

For core facilities and industrial proteomics laboratories running high-throughput enrichment workflows, reagent stability and handling robustness directly impact operational efficiency and data reproducibility. DADPS Biotin Azide does not require protection from ambient light (unlike photocleavable probes ) nor rigorous exclusion of atmospheric oxygen and trace thiols (unlike disulfide probes [1]). The compound is supplied as a stable solid that can be shipped at ambient temperature and stored at -20°C, with reconstitution in DMSO recommended immediately before use [2]. This handling profile reduces workflow interruptions due to reagent degradation and minimizes batch-to-batch variability in large-scale studies involving sample multiplexing across multiple experimental days [3].

Application
Selection Property
Validation Focus
Modification site mapping by LC-MS/MS
Low-mass residual tag for MS
MS/MS spectral clarity and site assignment confidence
Disulfide-containing protein interaction mapping
Acid-cleavable linker orthogonal to disulfide redox chemistry
Preservation of native disulfide bonds and complex integrity
Activity-based protein profiling (ABPP)
Mild acid cleavage compatible with acid-labile warheads
Intact probe-enzyme adduct recovery for quantification
Large-scale chemoproteomic workflows
Ambient handling-tolerant reagent
Batch-to-batch consistency and reduced workflow interruption

Technical Documentation Hub

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36 linked technical documents
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